

# Trimethylammonium chloride-d6 CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Trimethylammonium chloride-d6

Cat. No.: B12305426

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## An In-depth Technical Guide to Trimethylammonium chloride-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trimethylammonium chloride-d6**, a deuterated stable isotope of an important endogenous metabolite. This document details its chemical properties, its central role in the gut microbiota-dependent trimethylamine N-oxide (TMAO) biosynthesis pathway, and its applications in metabolic research. Detailed experimental protocols for the quantification of related metabolites using mass spectrometry are provided, alongside visualizations of key biological pathways.

## Core Chemical and Physical Properties

**Trimethylammonium chloride-d6** is the deuterated form of Trimethylammonium chloride, a quaternary ammonium salt. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic studies.

Property	Value	Citation(s)
CAS Number	347840-14-6	[1][2]
Molecular Formula	C <sub>3</sub> H <sub>4</sub> D <sub>6</sub> ClN	[1][2]
Molecular Weight	101.61 g/mol	[1]
Synonyms	Hegzadesil-d6, Trimethylamine hydrochloric acid-d6, Trimethylamine monohydrochloride-d6	

## Biological Significance: The TMAO Pathway

Trimethylammonium chloride is a choline-related compound that serves as a precursor to trimethylamine (TMA) through the action of gut microbial enzymes. TMA is subsequently absorbed and oxidized in the liver to form trimethylamine N-oxide (TMAO), a metabolite linked to various cardiometabolic diseases. The use of deuterated precursors like

**Trimethylammonium chloride-d6** is crucial for studying the kinetics and regional differences of this metabolic pathway.

## Biosynthesis of Trimethylamine N-Oxide (TMAO)

The formation of TMAO is a multi-step process involving both the gut microbiota and host enzymes. Dietary nutrients containing a trimethylamine moiety, such as choline, are metabolized by specific gut bacteria possessing the choline TMA lyase enzyme complex (encoded by the cutC/D gene cluster), to produce TMA. This TMA is then absorbed into the portal circulation and transported to the liver, where flavin-containing monooxygenase 3 (FMO3) enzymes oxidize it to TMAO.

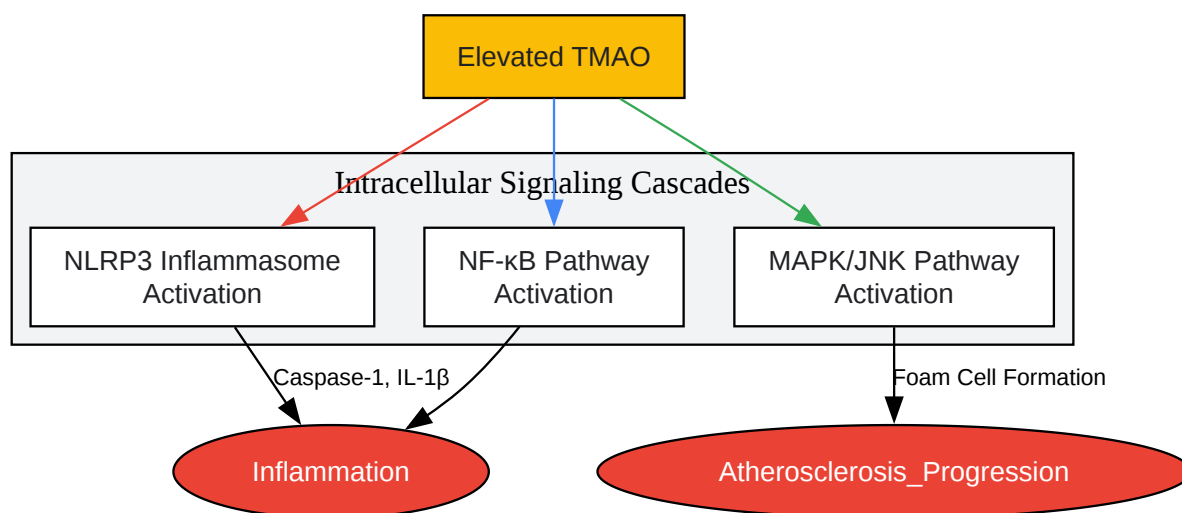


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**Diagram 1:** Biosynthesis of TMAO from dietary precursors.

## Downstream Signaling Pathways of TMAO

Elevated levels of TMAO have been associated with the activation of several pro-inflammatory and stress-related signaling pathways, contributing to the pathogenesis of diseases like atherosclerosis. These pathways include the Nuclear Factor- $\kappa$ B (NF- $\kappa$ B) signaling pathway, the c-Jun N-terminal kinase (JNK) pathway, and the activation of the NLRP3 inflammasome.



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**Diagram 2:** Downstream signaling pathways affected by TMAO.

## Experimental Protocols

**Trimethylammonium chloride-d6** is primarily used as an internal standard for the accurate quantification of TMAO and its precursors in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a generalized procedure based on established methods for stable isotope dilution LC-MS/MS analysis.

## Protocol: Quantification of TMAO in Human Plasma using LC-MS/MS

### 1. Materials and Reagents:

- Human plasma or serum samples
- **Trimethylammonium chloride-d6** (or more commonly, Trimethylamine N-oxide-d9 (TMAO-d9) as the internal standard)
- TMAO analytical standard
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- 1.5 mL microcentrifuge tubes
- LC-MS/MS system with an electrospray ionization (ESI) source

### 2. Preparation of Internal Standard (IS) Stock Solution:

- Prepare a stock solution of TMAO-d9 in methanol at a concentration of 10  $\mu$ M. This solution will be used to spike into the plasma samples.

### 3. Sample Preparation:

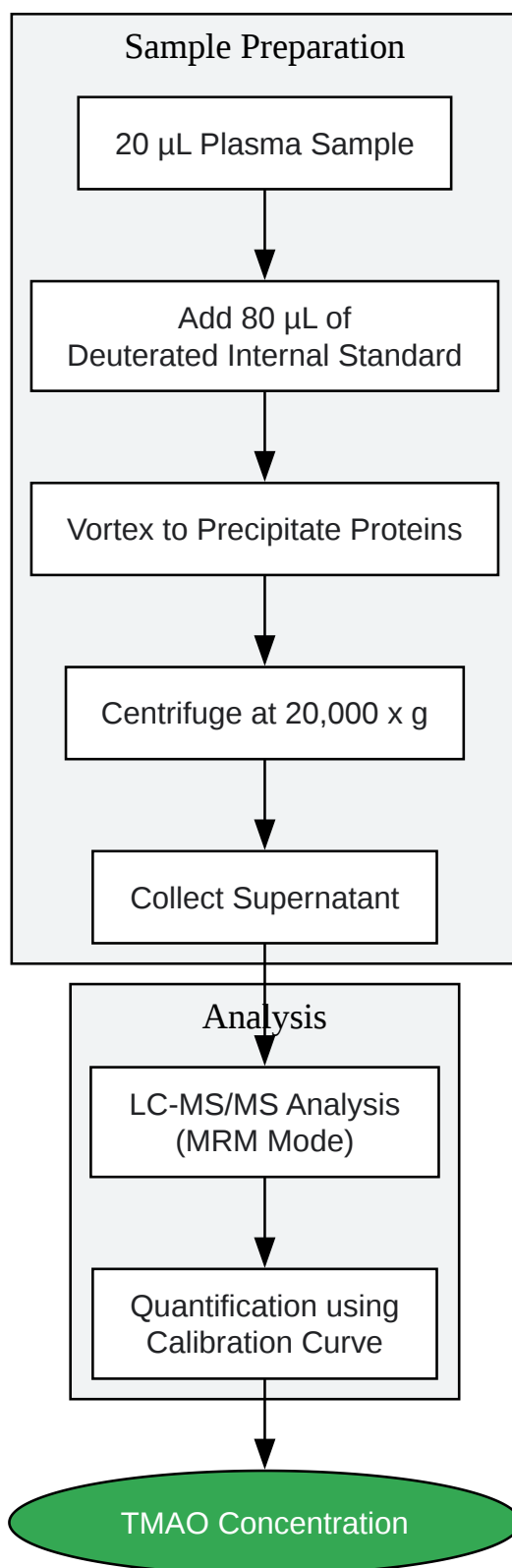
- Thaw frozen plasma or serum samples on ice.
- Aliquot 20  $\mu$ L of each plasma sample into a 1.5 mL microcentrifuge tube.
- Add 80  $\mu$ L of the 10  $\mu$ M TMAO-d9 internal standard solution to each tube.
- Vortex the mixture vigorously for 1 minute to precipitate proteins.
- Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

#### 4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
  - Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column.
  - Mobile Phase A: Water with 0.1% formic acid
  - Mobile Phase B: Acetonitrile with 0.1% formic acid
  - A gradient elution is typically used to separate the analytes.
- Mass Spectrometry (MS/MS):
  - Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
  - Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for TMAO and the deuterated internal standard.
    - TMAO:  $m/z$  76 → 58
    - TMAO-d9:  $m/z$  85 → 66
  - Optimize instrument parameters such as spray voltage, gas flows, and collision energy for maximum sensitivity.

#### 5. Quantification:

- Prepare a calibration curve using known concentrations of the TMAO analytical standard spiked into a surrogate matrix (e.g., artificial plasma or dialyzed plasma) and the constant concentration of the internal standard.
- The concentration of TMAO in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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**Diagram 3:** Workflow for TMAO quantification in plasma.

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## References

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- To cite this document: BenchChem. [Trimethylammonium chloride-d6 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12305426#trimethylammonium-chloride-d6-cas-number-and-molecular-weight]

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